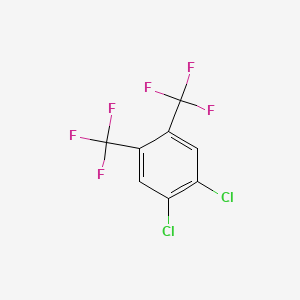
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene
Übersicht
Beschreibung
“1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H2Cl2F6 . It is a liquid at ambient temperature .
Synthesis Analysis
While specific synthesis methods for “1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene” were not found, a related compound, “1,4-Bis(trifluoromethyl)benzene”, has been synthesized using a variety of methods . Single crystals of each compound were grown from dilute THF solution .Molecular Structure Analysis
The molecular structure of “1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene” consists of a benzene ring substituted with two chlorine atoms and two trifluoromethyl groups . The exact 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene” is a liquid at ambient temperature . It has a molecular weight of 283 .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzyne Precursors and Luminescent Materials
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene is utilized in the synthesis of efficient benzyne precursors and luminescent π-conjugated materials. This compound can be prepared from 1,2-dibromobenzene, chlorotrimethylsilane, and magnesium, offering milder reaction conditions and avoiding carcinogenic solvents like hexamethylphosphoramide (Lorbach, Reus, Bolte, Lerner, & Wagner, 2010).
Novel Pesticide Synthesis
The compound is instrumental in synthesizing novel pesticides like Bistrifluron. Its process involves a series of reactions, including nitrating 3,5-bis-(trifluoromethyl)benzene and reducing it to 3,5-bis-(trifluoromethy)-aniline, followed by further chemical transformations to produce Bistrifluron (Liu An-chan, 2015).
Creation of Fluorine-containing Polymers
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene contributes to the synthesis of novel fluorine-containing polyetherimides. These compounds are produced through reactions with hydroquinone, 2-chloro-5-nitrobenzene trifluoride, and others, resulting in polymers with unique properties (Yu Xin-hai, 2010).
Catalysis in Baeyer-Villiger Reactions
In catalysis, the compound forms seleninic acid, which serves as a highly reactive and selective catalyst for the Baeyer-Villiger oxidation of carbonyl compounds. This demonstrates its utility in specialized organic reactions (ten Brink, Vis, Arends, & Sheldon, 2001).
Synthesis of 1,2-Difluoro-1,2-bis(pentafluorophenyl)dichlorane
This compound is also involved in the synthesis of organic polyvalent chlorine compounds like 1,2-Difluoro-1,2-bis(pentafluorophenyl)dichlorane. Its synthesis demonstrates the challenges in purification due to the closeness in retention time with chloropentafluorobenzene (Obaleye & Sams, 1984).
Synthesis of Monofluorophosphines
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene is used in the preparation of monofluorophosphines. These compounds are significant in the formation of platinum complexes, showcasing its role in advanced chemical synthesis (Heuer, Jones, & Schmutzler, 1990).
Safety And Hazards
This compound is associated with some safety hazards. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280, P302+P352, and P362+P364, indicating that protective gloves should be worn, and if on skin, wash with plenty of water .
Eigenschaften
IUPAC Name |
1,2-dichloro-4,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6/c9-5-1-3(7(11,12)13)4(2-6(5)10)8(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLISUPNJJTGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4,5-bis-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Cyclohexylmethyl)[2-(dimethylamino)ethyl]amine hydrochloride](/img/structure/B1463053.png)
![1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate](/img/structure/B1463055.png)
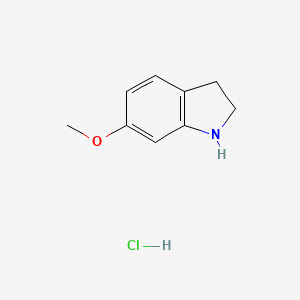
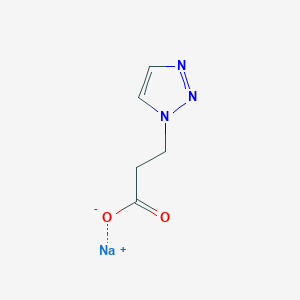
![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)
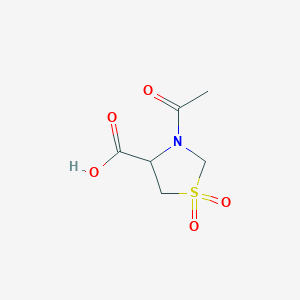

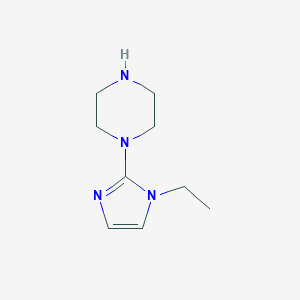
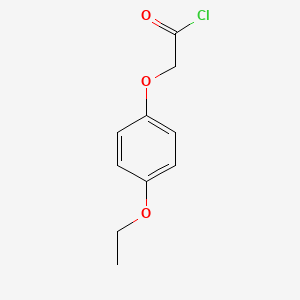
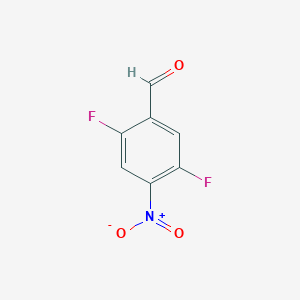
![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)